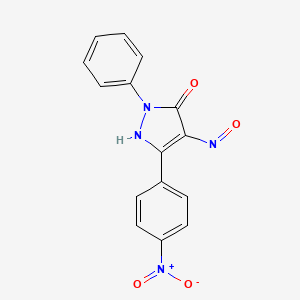![molecular formula C13H14N2O3S B14530852 Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate CAS No. 62312-54-3](/img/structure/B14530852.png)
Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate typically involves the reaction of 1-acetyl-1H-benzimidazole-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Mechanism of Action
The mechanism of action of Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The sulfur atom in the compound can also form strong interactions with metal ions, which can be exploited in catalytic applications .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-thiol: A precursor in the synthesis of Ethyl [(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetate.
Ethyl 2-(1H-benzimidazol-2-ylthio)acetate: A structurally similar compound with potential biological activities.
1-Acetyl-1H-benzimidazole: Another benzimidazole derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both the acetyl and ethyl ester groups, which can influence its reactivity and biological activity. The combination of these functional groups with the benzimidazole core provides a versatile scaffold for further chemical modifications and applications .
Properties
CAS No. |
62312-54-3 |
|---|---|
Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
ethyl 2-(1-acetylbenzimidazol-2-yl)sulfanylacetate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(17)8-19-13-14-10-6-4-5-7-11(10)15(13)9(2)16/h4-7H,3,8H2,1-2H3 |
InChI Key |
MWFYRBPBMZWFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





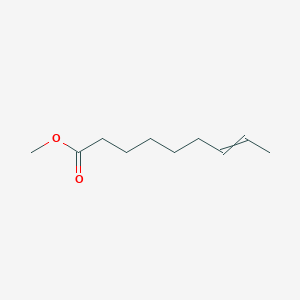
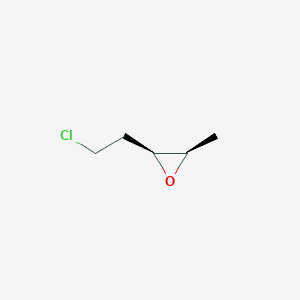
![9-tert-Butyl-2,4-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14530819.png)
![5-[3-(3,4-Dimethoxyphenyl)propanoyl]-2,4-dimethoxybenzoic acid](/img/structure/B14530834.png)
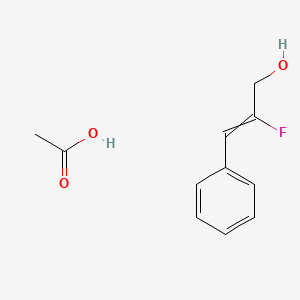
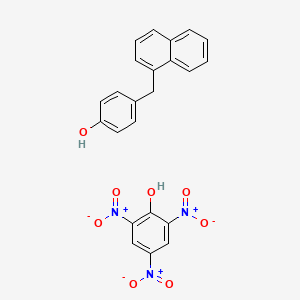
![N~1~-Methyl-N~1~-phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14530855.png)
![N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14530856.png)
![Methyl 3-[3-(methoxymethyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14530857.png)
![1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14530859.png)
